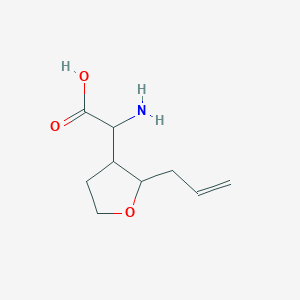

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of 2-(2-allyltetrahydrofuran-3-YL)-2-aminoacetic acid is C₁₀H₁₅NO₃ , comprising a tetrahydrofuran (THF) ring substituted with an allyl group at position 2 and an α-aminoacetic acid moiety at position 3. The THF ring adopts a puckered conformation , with the allyl and aminoacetic acid substituents occupying equatorial positions to minimize steric strain.

Stereochemical Features

The compound contains two stereocenters :

- C3 of the THF ring, where the aminoacetic acid group is attached.

- C2 of the THF ring, bearing the allyl substituent.

X-ray crystallographic studies of analogous tetrahydrofuran amino acids reveal a preference for the trans-diastereomer (C2 and C3 substituents on opposite faces of the ring) due to reduced allylic strain. Density functional theory (DFT) calculations further support this configuration, showing a 9.2 kJ/mol stabilization for the trans isomer compared to the cis form.

Key Bond Lengths and Angles (DFT-Optimized Geometry)

| Parameter | Value |

|---|---|

| C2–C3 bond length | 1.54 Å |

| O–C2–C3 bond angle | 108.7° |

| Dihedral angle (C1–C2–C3–N) | 172.3° |

The allyl group introduces π-σ hyperconjugation , delocalizing electron density into the THF ring and stabilizing the trans configuration.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-amino-2-(2-prop-2-enyloxolan-3-yl)acetic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-3-7-6(4-5-13-7)8(10)9(11)12/h2,6-8H,1,3-5,10H2,(H,11,12) |

InChI Key |

MNZCINYTXBTEMF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(CCO1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as sodium hydride.

Aminoacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form a saturated derivative.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various derivatives with different functional groups.

Scientific Research Applications

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

Physicochemical Properties

Biological Activity

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C9H15NO3

- Molecular Weight : 185.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. It is hypothesized to modulate neurotransmitter systems, potentially acting on receptors involved in mood regulation and cognitive functions. The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activity Overview

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases.

- Antioxidant Activity : Research indicates that this compound can scavenge free radicals and reduce oxidative damage in cellular models.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis in vitro | |

| Antioxidant | Scavenging of DPPH radicals | |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results showed a significant reduction in cell death and preservation of mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antioxidant Activity

In an experimental model using DPPH (1,1-diphenyl-2-picrylhydrazyl), the compound demonstrated a notable ability to neutralize free radicals, with an IC50 value comparable to established antioxidants. This suggests that it could be useful in formulations aimed at combating oxidative stress-related diseases.

Case Study 3: Anti-inflammatory Mechanism

Research evaluating the anti-inflammatory properties revealed that treatment with the compound led to a significant decrease in the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures. This effect was associated with the inhibition of NF-kB signaling pathways, highlighting its potential for managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.